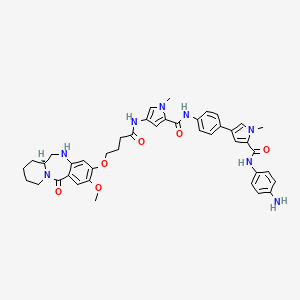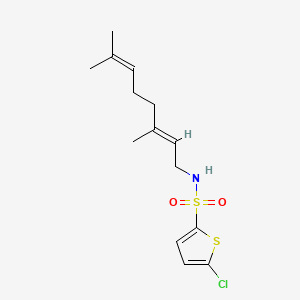
Methyl Mycophenolate-d6 (EP Impurity E)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl mycophenolate-d6 is a deuterated form of methyl mycophenolate, which is a derivative of mycophenolic acid. This compound is often used as a reference standard in analytical chemistry and pharmacokinetic studies due to its stable isotopic labeling. The deuterium atoms in methyl mycophenolate-d6 make it particularly useful in mass spectrometry for tracking and quantifying the compound in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl mycophenolate-d6 typically involves the deuteration of methyl mycophenolate. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents. The reaction conditions often require a catalyst, such as palladium on carbon, and a controlled environment to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of methyl mycophenolate-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient deuteration. The final product is then purified through techniques such as crystallization or chromatography to ensure high isotopic purity and chemical stability .
Chemical Reactions Analysis
Types of Reactions
Methyl mycophenolate-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Mycophenolic acid derivatives.
Reduction: Reduced forms of methyl mycophenolate.
Substitution: Various substituted mycophenolate derivatives.
Scientific Research Applications
Methyl mycophenolate-d6 is widely used in scientific research, particularly in the following fields:
Chemistry: As a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance studies.
Biology: Used in metabolic studies to track the distribution and metabolism of mycophenolate derivatives in biological systems.
Medicine: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of mycophenolate-based drugs.
Industry: Utilized in the quality control of pharmaceutical products containing mycophenolate derivatives
Mechanism of Action
Methyl mycophenolate-d6, like its non-deuterated counterpart, exerts its effects through the inhibition of inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanosine nucleotides. By inhibiting IMPDH, methyl mycophenolate-d6 depletes guanosine nucleotides, leading to the suppression of T and B lymphocyte proliferation. This mechanism is particularly important in its immunosuppressive effects, making it useful in preventing organ transplant rejection .
Comparison with Similar Compounds
Similar Compounds
Mycophenolic acid: The parent compound of methyl mycophenolate-d6.
Mycophenolate mofetil: A prodrug of mycophenolic acid used in immunosuppressive therapy.
Methyl mycophenolate: The non-deuterated form of methyl mycophenolate-d6.
Uniqueness
Methyl mycophenolate-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in analytical studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where accurate quantification is essential .
Properties
Molecular Formula |
C18H22O6 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
trideuteriomethyl (E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate |
InChI |
InChI=1S/C18H22O6/c1-10(6-8-14(19)22-3)5-7-12-16(20)15-13(9-24-18(15)21)11(2)17(12)23-4/h5,20H,6-9H2,1-4H3/b10-5+/i3D3,4D3 |
InChI Key |
ZPXRQFLATDNYSS-DLIKDHNOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)O)C/C=C(\C)/CCC(=O)OC([2H])([2H])[2H] |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


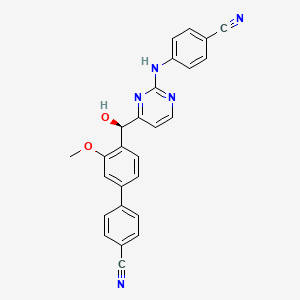
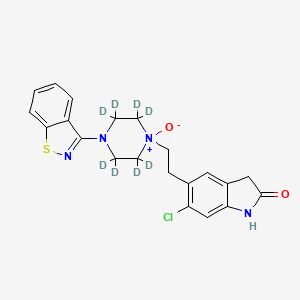



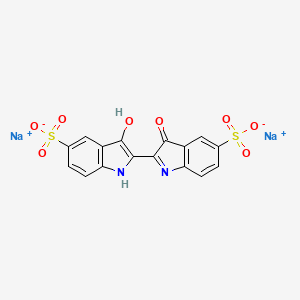
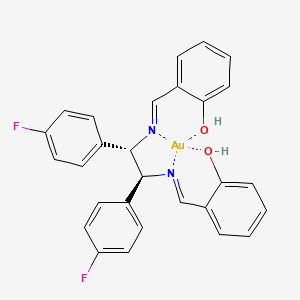


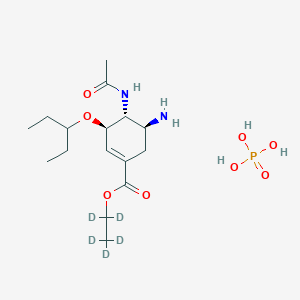
![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)

